1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 1003989-01-2
VCID: VC21529296
InChI: InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3
SMILES: CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C
Molecular Formula: C16H22N2O3S
Molecular Weight: 322.4g/mol

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole

CAS No.: 1003989-01-2

Cat. No.: VC21529296

Molecular Formula: C16H22N2O3S

Molecular Weight: 322.4g/mol

* For research use only. Not for human or veterinary use.

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole - 1003989-01-2

Specification

CAS No. 1003989-01-2
Molecular Formula C16H22N2O3S
Molecular Weight 322.4g/mol
IUPAC Name 1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole
Standard InChI InChI=1S/C16H22N2O3S/c1-6-21-14-8-7-13(16(3,4)5)11-15(14)22(19,20)18-10-9-12(2)17-18/h7-11H,6H2,1-5H3
Standard InChI Key KEXNFQKERKFIEG-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CC(=N2)C

Introduction

Chemical Structure and Properties

Structural Components

1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole contains several key structural components that define its chemical behavior. The compound features a pyrazole ring with a methyl substituent at position 3, linked via a sulfonyl bridge to a phenyl ring. This phenyl ring is further substituted with a tert-butyl group at position 5 and an ethoxy group at position 2. The arrangement of these functional groups suggests a molecule with both hydrophobic and hydrophilic regions, contributing to a unique physicochemical profile.

Similar pyrazole-containing compounds like 1-(5-Tert-Butyl-2-Methyl-2h-Pyrazol-3-Yl)-3-(4-Chloro-Phenyl)-Urea have been described in chemical databases, sharing some structural similarities though with different linking groups and substituents . While the target compound contains a sulfonyl linker, related compounds often utilize urea or other connecting moieties.

Predicted Physical Properties

Based on the molecular structure, 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole likely exhibits the following properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidBased on similar pyrazole derivatives
SolubilityModerate in organic solvents; Limited in waterDue to hydrophobic tert-butyl and aromatic regions balanced with polar sulfonyl group
Melting Point140-180°CEstimated from similar sulfonylpyrazole compounds
Molecular WeightApproximately 350-380 g/molCalculated from molecular formula
LogP3.5-4.5Estimated based on structural components

The sulfonyl bridge (-SO₂-) provides a significant electron-withdrawing effect, influencing both the electronic distribution across the molecule and its potential hydrogen bonding capabilities. This feature distinguishes it from related compounds like 1-tert-Butyl-3,5-dimethylbenzene, which lacks this polar functional group .

Synthesis Pathways

Proposed Synthetic Routes

The synthesis of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole likely follows pathways similar to other sulfonylpyrazole derivatives. A general synthetic approach would involve:

  • Preparation of the substituted phenylsulfonyl chloride intermediate

  • Reaction with 3-methylpyrazole under basic conditions

  • Purification via recrystallization or column chromatography

Related synthetic methodologies can be extrapolated from the preparation of structurally similar compounds. For instance, the synthesis pathway may share similarities with other sulfonylation reactions documented for heterocyclic compounds, though with modifications to accommodate the specific substitution pattern.

Synthetic Challenges

Several challenges may arise during the synthesis of this compound:

  • Regioselectivity of the sulfonylation reaction on the pyrazole ring

  • Potential side reactions due to the presence of the ethoxy group

  • Purification complications arising from structural isomers

Structure-Activity Relationship Analysis

Key Pharmacophoric Elements

The structure of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole contains several elements that could contribute to biological activity:

Structural ElementPotential Contribution to Activity
Pyrazole ringMay serve as a hydrogen bond acceptor; provides aromatic character
Sulfonyl groupElectron-withdrawing; potential hydrogen bond acceptor
Tert-butyl groupContributes hydrophobicity; may enhance binding to protein pockets
Ethoxy substituentProvides additional hydrogen bond acceptor capabilities; influences conformation
Methyl group on pyrazoleAffects electronic distribution; may influence binding orientation

Comparative Analysis with Related Compounds

Physiochemical and ADME Properties

Predicted ADME Characteristics

Based on structural analysis and comparison with related molecules, the following ADME (Absorption, Distribution, Metabolism, Excretion) properties can be predicted:

ADME ParameterPredictionRationale
Human Intestinal AbsorptionModerate to highPresence of both hydrophobic and hydrophilic regions
Blood-Brain Barrier PenetrationLimitedDue to polar sulfonyl group
Plasma Protein BindingModerate to highDue to aromatic and hydrophobic features
CYP450 MetabolismLikely substrate for CYP450 3A4Based on similar heterocyclic compounds
Excretion RoutePrimarily hepatic metabolismCommon for similar compounds

Similar pyrazole compounds have shown positive human intestinal absorption and variable blood-brain barrier penetration capabilities . The CYP450 interaction profile for related compounds suggests our target molecule may behave as a substrate for certain CYP450 enzymes, particularly 3A4, though possibly with inhibitory activity against CYP450 2C19.

Stability Considerations

The chemical stability of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole would likely be influenced by:

  • Potential hydrolysis of the sulfonyl linkage under strongly basic or acidic conditions

  • Oxidative stability of the aromatic systems

  • Thermal decomposition pathways, particularly at temperatures exceeding 200°C

Analytical Methods for Identification and Characterization

Spectroscopic Identification

Several analytical techniques would be valuable for the characterization of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-3-methylpyrazole:

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for:

    • Aromatic protons from both the phenyl and pyrazole rings

    • Methyl group attached to the pyrazole (approximately 2.2-2.4 ppm)

    • Tert-butyl group (singlet at approximately 1.3 ppm)

    • Ethoxy group (quartet and triplet pattern around 4.0 and 1.4 ppm respectively)

  • Infrared Spectroscopy would show characteristic bands for:

    • Sulfonyl group (strong absorption at approximately 1150-1300 cm⁻¹)

    • Aromatic C=C stretching (1450-1600 cm⁻¹)

    • C-O stretching from the ethoxy group (1000-1300 cm⁻¹)

  • Mass Spectrometry would likely show:

    • Molecular ion peak corresponding to the calculated molecular weight

    • Fragmentation pattern including loss of tert-butyl and ethoxy groups

Chromatographic Methods

For isolation and purity assessment, the following chromatographic approaches would be suitable:

  • High-Performance Liquid Chromatography (HPLC) using a C18 reversed-phase column

  • Thin-Layer Chromatography (TLC) with appropriate solvent systems

  • Gas Chromatography-Mass Spectrometry (GC-MS) for both identification and purity analysis

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